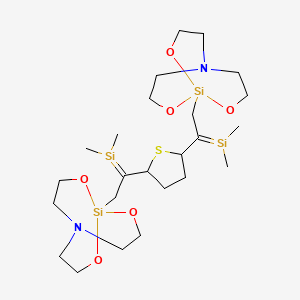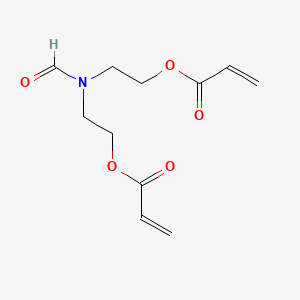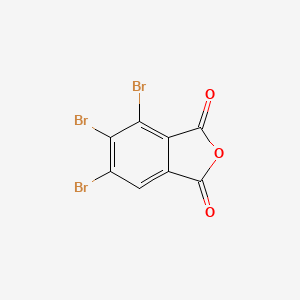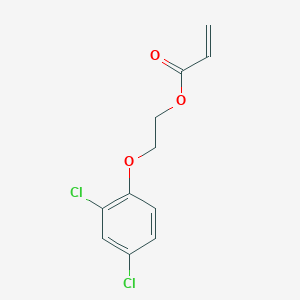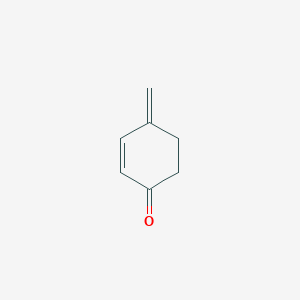
2-Cyclohexen-1-one, 4-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 4-methylene- is an organic compound with the molecular formula C8H10O. It is a derivative of cyclohexenone, characterized by the presence of a methylene group at the 4-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
From Cyclohexanone: One common method involves the α-bromination of cyclohexanone followed by treatment with a base to form the desired product.
From Cyclohexene: Another method includes the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts.
Industrial Production Methods: Industrial production often utilizes catalytic processes due to their efficiency and scalability. The catalytic oxidation of cyclohexene is a preferred method in industrial settings .
Types of Reactions:
Oxidation: 2-Cyclohexen-1-one, 4-methylene- can undergo oxidation reactions, forming various oxidized products.
Reduction: It can be reduced to form cyclohexanone derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methylene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of cyclohexenone.
Reduction: Cyclohexanone derivatives.
Substitution: Substituted cyclohexenone products.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 4-methylene- has diverse applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 4-methylene- involves its reactivity as an electrophile. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the methylene group, which enhances the compound’s electrophilic nature .
Comparaison Avec Des Composés Similaires
2-Cyclohexen-1-one: A closely related compound with similar reactivity but lacking the methylene group.
4-Isopropyl-2-cyclohexen-1-one: Another derivative with an isopropyl group at the 4-position, offering different steric and electronic properties.
3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one: A compound with additional methyl groups, affecting its reactivity and applications.
Uniqueness: 2-Cyclohexen-1-one, 4-methylene- is unique due to the presence of the methylene group at the 4-position, which significantly influences its chemical behavior and reactivity compared to other cyclohexenone derivatives .
Propriétés
IUPAC Name |
4-methylidenecyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2,4H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCSLFSPLVQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450312 |
Source


|
| Record name | 2-Cyclohexen-1-one, 4-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66629-58-1 |
Source


|
| Record name | 2-Cyclohexen-1-one, 4-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
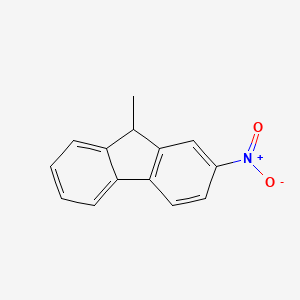
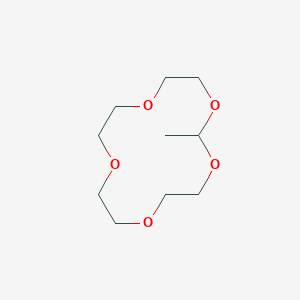
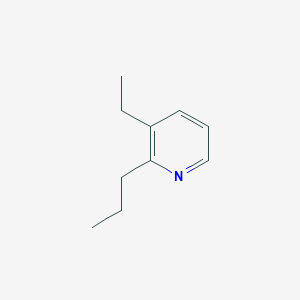
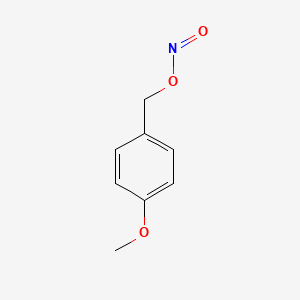

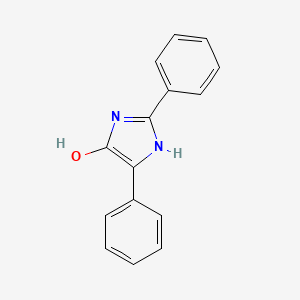
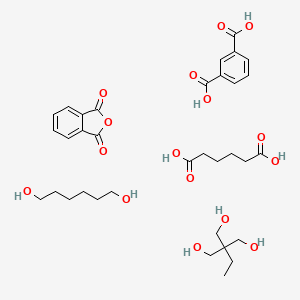
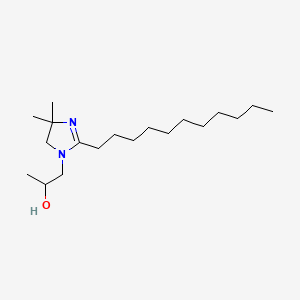
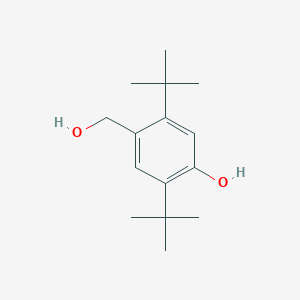
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
